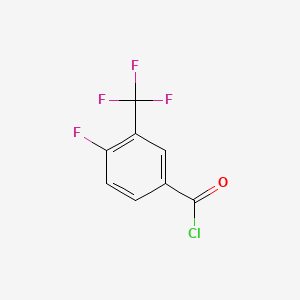

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDISZQHCHGLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217857 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-56-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethyl)benzoyl chloride chemical properties

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

Introduction: A Keystone Fluorinated Building Block

This compound (CAS No. 67515-56-4) is a highly functionalized aromatic acyl chloride that has emerged as a strategic building block in modern organic synthesis.[1] Its structure, featuring a reactive benzoyl chloride moiety substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it an exceptionally valuable intermediate. These fluorinated substituents are not mere decorations; they impart profound and often desirable changes to the electronic and physical properties of target molecules.

The incorporation of fluorine and trifluoromethyl groups can dramatically improve the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a staple in pharmaceutical research and development.[1][2] In the agrochemical sector, these same properties contribute to the creation of herbicides, insecticides, and fungicides with enhanced potency and improved environmental profiles.[1][3] Furthermore, its utility extends to material science, where it serves as a monomer or precursor for advanced polymers and coatings with superior thermal and chemical resistance.[3]

This guide offers a comprehensive overview of this compound for researchers, chemists, and drug development professionals. It details the compound's core chemical properties, provides a validated synthetic protocol, explores its reactivity, and highlights its critical applications, grounding all technical claims in authoritative sources.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 67515-56-4 | [3][4][5] |

| Molecular Formula | C₈H₃ClF₄O | [4][6] |

| Molecular Weight | 226.56 g/mol | [3][4][6] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | ~1.5 g/mL at 25 °C | [3][7] |

| Boiling Point | 90 °C at 6 mmHg | [3] |

| Refractive Index | n20/D ~1.47 | [3] |

| Purity | Typically ≥98% (by GC) | [3] |

| Synonyms | α,α,α,4-Tetrafluoro-m-toluoyl chloride | [3] |

Spectroscopic Data: Spectroscopic analysis is crucial for structure verification and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band around 1770-1800 cm⁻¹, characteristic of the C=O stretch in an acyl chloride. Additional strong bands corresponding to C-F and C-Cl stretches are also present.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the substitution pattern on the aromatic ring and the integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and characteristic fragmentation patterns.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective chlorinating agent for this transformation.

Synthetic Workflow Diagram

The following diagram illustrates the straightforward conversion of the carboxylic acid to the target acyl chloride.

Caption: Synthetic pathway from carboxylic acid to acyl chloride.

Step-by-Step Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF, catalytic amount, ~1-2 drops)

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas)

-

Heating mantle

-

Short-path distillation apparatus for purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-fluoro-3-(trifluoromethyl)benzoic acid and a magnetic stir bar.

-

Addition of Reagents: Add a catalytic amount of DMF. Slowly add thionyl chloride dropwise to the flask at room temperature.

-

Causality Insight: The reaction is exothermic and generates gaseous HCl and SO₂. Slow addition is critical for controlling the reaction rate and effervescence. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

-

-

Reaction Execution: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (typically 60-80 °C). Maintain reflux for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure (vacuum distillation).[3] This step is crucial to remove non-volatile impurities.

-

Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as GC-MS, ¹H NMR, and FTIR spectroscopy.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. The strong electron-withdrawing effects of both the ortho-trifluoromethyl group and the para-fluoro group further enhance this electrophilicity, making it a potent acylating agent.

Core Reactivity Diagram

Caption: Common nucleophilic acyl substitution reactions.

-

Amide Formation: This is one of the most critical reactions in drug development. The compound reacts readily with primary and secondary amines to form stable amide bonds, serving as a linchpin in the assembly of complex pharmaceutical scaffolds.

-

Esterification: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, yields the corresponding esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings to form aryl ketones, a key C-C bond-forming reaction.

Applications in Research and Industry

The unique combination of reactivity and fluorination makes this compound a high-value intermediate across several industries.

Application Workflow

Caption: From chemical intermediate to industrial applications.

-

Pharmaceutical Drug Development: This compound is a key synthon for a wide range of APIs.[1] The trifluoromethyl group is often used to block metabolic oxidation sites or to increase the acidity of nearby protons, while the fluorine atom can modulate pKa and improve binding interactions with biological targets.[2][3] It is particularly valuable in the development of anti-inflammatory and anti-cancer agents.[3]

-

Agrochemical Synthesis: In agrochemicals, the introduction of CF₃ and F groups can lead to products with higher efficacy, allowing for lower application rates.[1][9] This contributes to the development of more potent and environmentally considerate crop protection solutions.

-

Material Science: The stability and reactivity of this compound allow for its use in creating advanced materials.[3] Fluorinated polymers often exhibit low surface energy, high thermal stability, and excellent resistance to chemical degradation, making them suitable for specialized coatings and high-performance plastics.

Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict safety protocols are mandatory when handling this compound.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS05 | H314: Causes severe skin burns and eye damage. | [4][10] |

-

Signal Word: Danger[4]

Handling and Storage Protocols

-

Handling: Always handle inside a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-face protection (goggles and face shield).[4] Keep away from water and moisture, as it reacts to release corrosive HCl gas.[10][12] Eyewash stations and safety showers must be readily accessible.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][13] To prevent hydrolysis from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[13] Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[10]

-

Spills and Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and collect for disposal. Do not use water.[11] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical intermediate; it is a powerful tool for molecular design. Its carefully arranged functional groups provide a gateway to novel molecules with enhanced properties, driving innovation across pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist looking to leverage its synthetic potential safely and effectively.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. [Link]

-

Watson International. 2-fluoro-5-iodobenzonitrile cas 351003-36-6. [Link]

-

ChemBK. 3-fluoro-4-(trifluoromethyl)benzoyl chloride. [Link]

- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

CBNumber. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 4-(Trifluoromethylthio)benzoyl Chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for NMR Spectroscopy. [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

Oakwood Chemical. 4-(Trifluoromethyl)benzoyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity Intermediates: A Guide to this compound. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-氟-3-(三氟甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 67515-56-4 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Senior Application Scientist's Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride

Foreword: In modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms and trifluoromethyl groups is a cornerstone of rational molecular design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall efficacy. 4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS No. 67515-56-4) has emerged as a pivotal building block for this purpose. Its dual-functionalized aromatic ring offers a potent combination of reactivity and tailored electronic properties. This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in field-proven insights for the research and development professional.

Core Compound Profile & Physicochemical Properties

This compound is a highly reactive acyl chloride, presenting as a colorless to nearly colorless clear liquid under standard conditions.[1] The presence of both an electron-withdrawing trifluoromethyl group and a fluorine atom on the benzene ring significantly influences the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. These substitutions are not merely passive additions; they are strategic modifications that enhance the performance of resulting materials, from advanced polymers to life-saving pharmaceuticals.[1]

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 67515-56-4 | [1][2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [1][4] |

| Molecular Weight | 226.55 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.5 g/mL | [1] |

| Boiling Point | 90 °C @ 6 mmHg; ~170 °C @ 760 mmHg | [1] |

| Refractive Index | n20/D ~1.47 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | α,α,α,4-Tetrafluoro-m-toluoyl chloride | [1][4] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

From a practical standpoint, the most reliable and common route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The choice of thionyl chloride is often preferred in industrial applications due to its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The general mechanism involves the activation of the carboxylic acid followed by nucleophilic attack of the chloride ion.

Below is a logical workflow for this synthetic conversion.

This process is foundational for producing many benzoyl halides and is well-documented in chemical literature and patents describing the conversion of carboxylic acids to their more reactive acyl chloride counterparts.[5]

Core Reactivity and Field-Proven Application: Amide Bond Formation

The utility of this compound shines in its application as a reagent for installing the 4-fluoro-3-(trifluoromethyl)benzoyl moiety onto nucleophiles. A prime example is its use in the synthesis of amide bonds, which are central to the structure of countless pharmaceutical agents. The reaction is typically a nucleophilic acyl substitution, where an amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a stable amide and the elimination of HCl.

Causality Behind Reagent Choice:

In drug development, the selection of this specific reagent is highly intentional. For instance, in the development of G-protein coupled receptor modulators, such as GPBAR1 agonists, introducing this particular benzoyl group can enhance binding affinity and modulate the pharmacokinetic profile of the final compound.[1][2][3] The trifluoromethyl group can increase lipophilicity, aiding in cell membrane permeability, while the fluorine atom can block metabolic oxidation at that position, increasing the drug's half-life.

Self-Validating Protocol: Amide Synthesis of a GPBAR1 Agonist Precursor

The following protocol is adapted from a patented synthesis, demonstrating a real-world application of this compound in the development of novel therapeutics.[1][2][3] This procedure serves as a self-validating system, as its successful execution is documented in the synthesis of a specific, bioactive molecule.

Objective: To synthesize N-methyl-N-(4-o-tolylpyridin-3-yl)-4-fluoro-3-(trifluoromethyl)benzamide via amide coupling.

Materials:

-

Methyl-(4-o-tolyl-pyridin-3-yl)-amine (1 equivalent)

-

This compound (CAS 67515-56-4) (1.9-2.0 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Dichloromethane (CH₂Cl₂) (Anhydrous)

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve methyl-(4-o-tolyl-pyridin-3-yl)-amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous dichloromethane.

-

Addition: To the stirring solution, add this compound (approx. 1.95 eq).

-

Reaction: Allow the reaction mixture to stir at ambient temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Purification: Upon completion, the reaction mixture is concentrated and can be loaded directly onto a silica gel column for purification.

-

Isolation: Elute the column with a suitable solvent system (e.g., 50% ethyl acetate in n-hexane) to isolate the desired amide product.[1][2][3]

This protocol highlights a robust and straightforward application, demonstrating the reagent's utility in constructing complex molecular architectures relevant to drug discovery.

Safety & Handling: A Trustworthy Approach

As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound.[4] Trustworthiness in the laboratory begins with a rigorous adherence to safety protocols.

-

Hazard Profile: Causes severe skin burns and eye damage.[4] Reacts with water, liberating toxic gases such as hydrogen chloride and hydrogen fluoride.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Containers should be kept tightly closed.[1]

-

In case of Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

A self-validating safety system involves not just wearing PPE, but understanding the reactivity that necessitates it. The vigorous reaction with water is a key characteristic; therefore, all glassware must be oven-dried, and anhydrous solvents must be used to ensure the integrity of the reaction and the safety of the operator.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal and materials chemists. Its well-defined reactivity, combined with the beneficial properties imparted by its fluorinated substituents, ensures its continued relevance in the synthesis of high-value, complex molecules. By understanding its core properties, synthesis, and reactive behavior through field-proven protocols, researchers can confidently and safely leverage this powerful building block to drive innovation in their respective fields.

References

- F. Hoffmann-La Roche AG. (2012). 3-amino-pyridines as gpbar1 agonists.

- F. Hoffmann-La Roche AG. (2012). 3-amino-pyridines as gpbar1 agonists. Canadian Intellectual Property Office. CA2827718A1.

- F. Hoffmann-La Roche AG. (2012). 3-AMINO PYRIDINES AS GPBARI AGONISTS. National Institute of Industrial Property, Brazil. BR112013022110B1.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

- Occidental Chemical Corporation. (1985). Preparation of trifluoromethyl-benzoyl halides. U.S.

Sources

- 1. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 2. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 3. BR112013022110B1 - 3-AMINO PYRIDINES AS GPBARI AGONISTS - Google Patents [patents.google.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: A Keystone Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated building blocks, 4-Fluoro-3-(trifluoromethyl)benzoyl chloride stands out as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, provides a powerful tool for medicinal chemists and material scientists to fine-tune the properties of target molecules.[1][2] This guide serves as a comprehensive technical resource on the molecular structure, synthesis, reactivity, and applications of this pivotal chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoyl chloride with the fluorine atom at the 4-position and the trifluoromethyl group at the 3-position relative to the benzoyl chloride moiety. This specific arrangement of electron-withdrawing groups significantly influences the reactivity of both the acyl chloride and the aromatic ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67515-56-4 | [2] |

| Molecular Formula | C₈H₃ClF₄O | [2] |

| Molecular Weight | 226.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 90 °C at 6 mmHg | [2] |

| Density | 1.5 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.47 | [2] |

Synthesis and Mechanistic Insights

The most common and industrially viable method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-Fluoro-3-(trifluoromethyl)benzoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and efficient method.

Caption: General synthetic pathway to this compound.

Mechanistic Pathway of Carboxylic Acid to Acyl Chloride Conversion (with Oxalyl Chloride/DMF)

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF proceeds through a Vilsmeier-Haack-type intermediate.

-

Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, with the release of carbon dioxide and carbon monoxide.

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive intermediate.

-

Nucleophilic Attack and Acyl Chloride Formation: The chloride ion, generated in the first step, acts as a nucleophile, attacking the activated carbonyl group and leading to the formation of the acyl chloride and regeneration of the DMF catalyst.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, making it an excellent acylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

Reaction with Amines: The Schotten-Baumann Reaction

A particularly important application is its reaction with primary and secondary amines to form amides, a transformation often carried out under Schotten-Baumann conditions. This reaction involves an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4][5][6]

Caption: Schematic of the Schotten-Baumann reaction with this compound.

This robust and high-yielding reaction is fundamental in the synthesis of numerous pharmaceutical intermediates.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a common structural motif in many modern pharmaceuticals, particularly in the class of kinase inhibitors used in cancer therapy. While the direct use of this compound in the final step of synthesizing a marketed drug might be replaced by other coupling strategies in large-scale production, it serves as a crucial building block for constructing the necessary intermediates.

For instance, the core structure of the multi-kinase inhibitor Sorafenib , used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, contains a 4-chloro-3-(trifluoromethyl)phenyl group linked via a urea functionality. The synthesis of Sorafenib and its derivatives often involves the reaction of an aniline intermediate with an isocyanate. The isocyanate precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, can be synthesized from the corresponding amine, which in turn can be prepared through a synthetic route involving intermediates derived from 4-fluoro-3-(trifluoromethyl)benzoic acid. The benzoyl chloride is a key reagent for creating amide linkages in the synthesis of precursors to these complex molecules.[7][8][9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1-1.5 eq) dropwise to the stirred solution. Gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.

General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

Materials:

-

This compound

-

Primary or secondary amine

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or another suitable organic solvent

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in DCM.

-

Add 10% aqueous NaOH solution (2.0 eq) to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve this compound (1.05 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

The product can be further purified by recrystallization or column chromatography.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[11][12][13][14][15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12][13][14][15]

-

Skin and Body Protection: A lab coat and, if necessary, an apron and boots.[11][12][13][14][15]

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air is high, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[11][12][13][14][15]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12][13][14][15]

-

Avoid contact with skin, eyes, and clothing.[11][12][13][14][15]

-

Keep away from moisture, as it reacts with water to produce hydrochloric acid.[14]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent contact with moisture.

-

Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[14]

Conclusion

This compound is a testament to the power of fluorine chemistry in modern organic synthesis. Its unique electronic properties and high reactivity make it an invaluable tool for the construction of complex molecules with tailored properties. A thorough understanding of its molecular structure, synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of this key building block, empowering chemists to utilize it effectively and safely in their synthetic endeavors.

References

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]

-

ResearchGate. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

PubMed. (2012, January 23). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]

-

King Scientific. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

PubMed. (2016, May 13). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Retrieved from [Link]

Sources

- 1. Buy 4-Methyl-3-(trifluoromethyl)benzoyl chloride | 261952-11-8 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. rsc.org [rsc.org]

- 7. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 8. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 13C NMR spectrum [chemicalbook.com]

- 14. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR spectrum [chemicalbook.com]

- 15. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

Introduction: The Strategic Importance of a Fluorinated Acylating Agent

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

This compound is a highly reactive acylating agent and a pivotal intermediate in contemporary organic synthesis. Its chemical architecture, featuring both a fluorine atom and a trifluoromethyl (-CF₃) group on the aromatic ring, imparts unique electronic properties and enhanced metabolic stability to derivative molecules. These characteristics make it an exceptionally valuable building block in the development of complex, high-performance molecules, particularly within the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group can enhance lipophilicity and binding affinity, while the fluorine atom can modulate electronic properties and block metabolic pathways, making this reagent a cornerstone for creating advanced therapeutic agents and crop protection chemicals.[1]

This guide provides a comprehensive overview of the principal and most industrially viable pathway for synthesizing this compound: the direct chlorination of its corresponding carboxylic acid using thionyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, address critical safety considerations, and present relevant physicochemical data.

Core Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and efficient method for the preparation of this compound involves the conversion of the carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid, using a chlorinating agent. While several reagents can achieve this transformation, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, thionyl chloride (SOCl₂) is often the reagent of choice in both laboratory and industrial settings.[2][3]

Causality of Reagent Selection: The preference for thionyl chloride is rooted in its practical advantages. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at standard temperatures.[3][4] This facilitates their easy removal from the reaction mixture, simplifying the purification process and driving the reaction equilibrium towards the product side, often resulting in high yields.[3]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic example of nucleophilic acyl substitution. The process transforms the hydroxyl (-OH) group, a poor leaving group, into a highly effective one. The mechanism proceeds through several key steps:[4][5][6]

-

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[6][7]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive.

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[5][6]

-

Tetrahedral Intermediate Collapse and Leaving Group Departure: This attack forms a tetrahedral intermediate which subsequently collapses. The C-O bond breaks, and the stable leaving group departs, decomposing into gaseous sulfur dioxide (SO₂) and a chloride ion. The protonated carbonyl is then deprotonated by the newly formed chloride or another base, yielding the final acyl chloride product and HCl gas.[4][6]

This elegant mechanism ensures a clean and high-yielding conversion, provided the reaction conditions are carefully controlled.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for the synthesis of this compound. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.[8][9]

Mandatory Visualization: Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reagents & Materials

| Reagent/Material | Quantity (Example Scale) | Purpose |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | 20.8 g (0.1 mol) | Starting Material |

| Thionyl chloride (SOCl₂) | 17.8 g (11.8 mL, 0.15 mol) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalyst (Optional) |

| Round-bottom flask (100 mL) | 1 | Reaction Vessel |

| Reflux condenser with drying tube (CaCl₂ or Drierite) | 1 | Prevent moisture, condense vapors |

| Dropping funnel | 1 | Controlled addition of SOCl₂ |

| Magnetic stirrer and stir bar | 1 | Agitation |

| Heating mantle | 1 | Heat Source |

| Distillation apparatus | 1 | Purification |

| Vacuum source | 1 | Reduced pressure distillation |

Step-by-Step Methodology

-

Preparation: Ensure all glassware is thoroughly oven-dried to remove any traces of water, as acyl chlorides and thionyl chloride react violently with moisture.[10] Assemble the 100 mL round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser. Equip the condenser with a drying tube.

-

Charging the Reactor: Charge the round-bottom flask with 4-fluoro-3-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol).

-

Reagent Addition: Add thionyl chloride (11.8 mL, 0.15 mol) to the dropping funnel. Begin stirring the carboxylic acid and add the thionyl chloride dropwise over 20-30 minutes. The reaction is exothermic, and a gentle evolution of gas (HCl, SO₂) will be observed. If the reaction becomes too vigorous, the addition rate can be slowed, and the flask can be cooled with a water bath.

-

Catalysis (Optional but Recommended): After the initial exothermic reaction subsides, add 2-3 drops of DMF through the top of the condenser. DMF acts as a catalyst by forming a highly reactive Vilsmeier intermediate, which accelerates the conversion.

-

Reaction Completion: Heat the reaction mixture to a gentle reflux (approximately 75-80 °C) using a heating mantle. Maintain the reflux for 2-3 hours or until the evolution of gases ceases, which indicates the reaction is complete.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, reconfigure the apparatus for simple distillation. Carefully distill off the excess thionyl chloride (boiling point: 76 °C).

-

Product Purification: The crude this compound remaining in the flask is then purified by fractional distillation under reduced pressure.[11][12] This is necessary to achieve high purity and to avoid thermal decomposition at its atmospheric boiling point. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 90 °C at 6 mmHg).[1]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for the final product.

| Property | Value | Source(s) |

| CAS Number | 67515-56-4 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.55 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 90 °C / 6 mmHg; ~170-171 °C (lit.) | [1][13] |

| Density | ~1.493 - 1.5 g/mL at 25 °C | [1][13] |

| Refractive Index (n20D) | ~1.469 - 1.47 | [1][13] |

| Purity (Typical) | ≥ 98% (GC) | [1] |

Trustworthiness: Critical Safety Protocols

Handling thionyl chloride and acyl chlorides requires strict adherence to safety protocols to prevent severe injury.[2]

-

Corrosivity and Toxicity: Thionyl chloride is highly corrosive and toxic. It causes severe burns to the skin, eyes, and respiratory tract.[8][9][10] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[8][10]

-

Reaction with Water: Thionyl chloride reacts violently with water, releasing large amounts of toxic HCl and SO₂ gas.[10][14] Ensure all equipment is dry and avoid any contact with moisture.

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[15] For inhalation, move the individual to fresh air and seek immediate medical attention.[14]

-

Waste Disposal: Quench any residual thionyl chloride and the acyl chloride product carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable basic solution before disposal according to institutional guidelines.

By following this detailed guide, researchers and drug development professionals can safely and efficiently synthesize high-purity this compound, a critical enabling reagent for modern chemical innovation.

References

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. [Link]

-

Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. [Link]

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. [Link]

-

Thionyl chloride - Lanxess. [Link]

- Method for purifying acid chlorides - Google P

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis - Yufeng. [Link]

-

preparation of acyl chlorides (acid chlorides) - Chemguide. [Link]

-

General procedures for the purification of Acid chlorides - Chempedia - LookChem. [Link]

-

Understanding the Synthesis and Properties of 4-(Trifluoromethylthio)benzoyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. lanxess.com [lanxess.com]

- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 13. This compound | 67515-56-4 [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic data for 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Spectroscopic Data of 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a critical building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the fluoro and trifluoromethyl substituents, which significantly influence molecular interactions and reactivity. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

This document moves beyond a simple listing of data. It delves into the causal relationships between the molecular structure and its spectral output, offering insights grounded in fundamental principles of spectroscopy. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atom, the trifluoromethyl group, and the benzoyl chloride moiety creates a complex interplay of inductive and resonance effects, which are directly observable in its NMR, IR, and mass spectra.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing substituents, which deshield the protons, causing them to resonate at a lower field (higher ppm) compared to benzene (7.34 ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.25 | d | J(H2-H6) ≈ 2.5 |

| H-6 | 8.15 | dd | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.5 |

| H-5 | 7.40 | t | J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5 |

Interpretation and Causality:

-

H-2: This proton is ortho to the strongly electron-withdrawing benzoyl chloride group and meta to the trifluoromethyl group, leading to significant deshielding and the furthest downfield shift. It appears as a doublet due to coupling with H-6.

-

H-6: Positioned ortho to the benzoyl chloride group and ortho to the fluorine atom, H-6 is also strongly deshielded. It will appear as a doublet of doublets due to coupling with H-5 and H-2.

-

H-5: This proton is ortho to the fluorine atom and meta to the benzoyl chloride group. The coupling to the adjacent fluorine atom will result in a triplet-like appearance (more accurately, a doublet of doublets with similar coupling constants).

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J(C-F)) |

| C=O | 167.0 | s |

| C-4 | 165.0 | d, ¹J(C-F) ≈ 255 Hz |

| C-1 | 134.5 | s |

| C-6 | 132.0 | d, ³J(C-F) ≈ 3 Hz |

| C-2 | 129.5 | q, ³J(C-F) ≈ 5 Hz |

| C-3 | 128.0 | q, ²J(C-F) ≈ 30 Hz |

| C-5 | 118.0 | d, ²J(C-F) ≈ 22 Hz |

| CF₃ | 122.5 | q, ¹J(C-F) ≈ 273 Hz |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): As is characteristic for acyl chlorides, this carbon is significantly deshielded and appears far downfield.

-

C-4: The carbon directly bonded to the fluorine atom will show a very large one-bond coupling constant (¹J(C-F)) and will be shifted significantly downfield due to the electronegativity of fluorine.

-

CF₃ Carbon: This carbon will appear as a quartet due to coupling with the three attached fluorine atoms, with a large one-bond coupling constant.

-

Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atoms depending on the number of bonds separating them. The carbon attached to the CF₃ group (C-3) will also show a quartet with a smaller coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing functional groups.[2][3]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-F | -110 | m |

| CF₃ | -63 | s |

Interpretation and Causality:

-

Aromatic Fluorine (C-F): The chemical shift of the fluorine atom on the aromatic ring is influenced by its electronic environment. It is expected to be a multiplet due to coupling with the ortho (H-5) and meta (H-2) protons. The typical range for aryl fluorides is between -100 and -140 ppm.

-

Trifluoromethyl Group (CF₃): The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a singlet, as there are no neighboring protons or fluorine atoms to couple with. The chemical shift for a CF₃ group on a benzene ring is typically around -63 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by a very strong absorption from the carbonyl group of the acyl chloride.

Predicted Major IR Absorptions (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 - 1810 | Strong, Sharp | C=O stretch (acyl chloride) |

| 1580 - 1610 | Medium | C=C aromatic ring stretch |

| 1200 - 1350 | Strong | C-F stretch (aromatic) |

| 1100 - 1200 | Strong | C-F stretch (CF₃) |

| 800 - 900 | Strong | C-H out-of-plane bending |

Interpretation and Causality:

-

C=O Stretch: The high frequency of the carbonyl stretch is characteristic of acyl chlorides and is a result of the strong electron-withdrawing effect of the chlorine atom, which strengthens the C=O bond.

-

C-F Stretches: Both the aromatic C-F and the CF₃ group will show strong absorptions in the fingerprint region. These are often complex and overlapping bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for analyzing such compounds.

Predicted Key Fragments in EI-MS

| m/z | Predicted Identity | Comments |

| 226/228 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 191 | [M - Cl]⁺ | Loss of the chlorine radical, a common fragmentation for acyl chlorides. This is often the base peak. |

| 172 | [M - Cl - F]⁺ or [M - Cl - CO]⁺ | Subsequent fragmentation of the [M - Cl]⁺ ion. |

| 145 | [C₇H₃F₄]⁺ | Benzoyl cation fragment. |

Interpretation and Causality:

The molecular ion [M]⁺ will be observed, with the M+2 peak at approximately one-third the intensity of the M peak, which is definitive for a molecule containing one chlorine atom. The most favorable fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion ([M - Cl]⁺), which will likely be the base peak in the spectrum. Further fragmentation can involve the loss of carbon monoxide (CO) or a fluorine atom.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) will be required.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is used. The chemical shifts should be referenced to an external standard of CFCl₃ (0 ppm).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹H NMR, integrate the signals. For all spectra, pick and label the peaks.

IR Data Acquisition

-

Sample Preparation (ATR): Since the compound is a liquid, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be used for analysis. Label the major peaks.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a nonpolar capillary column (e.g., DB-5ms) to separate the compound from any impurities. A typical temperature program would start at 50°C and ramp up to 250°C.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized by a 70 eV electron beam. The mass analyzer scans a mass range of m/z 40-400.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.

Caption: General workflow for comprehensive spectroscopic analysis.

References

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

-

Chem-Impex International. This compound. [Link]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

- Shvartsberg, M. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

University of Rochester. ¹⁹F NMR Reference Standards. [Link]

-

Ghaffari, B., et al. (2024). Generation of copper fluoroalkyl complexes (CuRLn) from chlorotrifluoroethylene and −R transfer to aroyl chlorides. ResearchGate. [Link]

-

NIST. 4-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

-

SpectraBase. This compound. [Link]

-

Cobas, C., et al. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-10. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous-flow NMR spectroscopy for monitoring of hazardous reactions. [Link]

-

Chemicalize. This compound. [Link]

-

University of Ottawa. ¹⁹Fluorine NMR. uOttawa NMR Facility. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of 4-fluoro-3-(trifluoromethyl)benzoyl chloride (FTBC). As a critical building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural characterization is paramount for researchers and drug development professionals.[1] This document elucidates the theoretical principles governing the ¹H, ¹³C, and ¹⁹F NMR spectra of FTBC, presents predicted spectral data based on established chemical shift and coupling constant theory, and provides a robust, field-proven protocol for experimental data acquisition. The causality behind spectral patterns is explained, linking the electronic effects of the substituents to the observable NMR parameters.

Introduction: The Structural Significance of FTBC

This compound is a highly functionalized aromatic compound.[2][3] Its utility in synthetic chemistry stems from the unique and powerful electronic properties imparted by its three distinct substituents: the acyl chloride, the fluorine atom, and the trifluoromethyl group.

-

Acyl Chloride (-COCl): A strong electron-withdrawing group and a reactive site for nucleophilic acyl substitution.

-

Fluorine (-F): A highly electronegative atom that exerts a strong inductive effect (-I) and a moderate mesomeric effect (+M).

-

Trifluoromethyl (-CF₃): A potent electron-withdrawing group due to the cumulative inductive effect of three fluorine atoms, with no mesomeric effect.[4]

The interplay of these groups creates a unique electronic environment on the benzene ring, which is directly interrogated and revealed by NMR spectroscopy. Accurate NMR analysis is therefore indispensable for identity confirmation, purity assessment, and monitoring its conversion in chemical reactions.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of FTBC is expected to show three distinct signals in the aromatic region. The chemical shifts are dictated by the combined electronic effects of the substituents. The acyl chloride and trifluoromethyl groups are strongly de-shielding, while the fluorine atom is de-shielding through induction but shielding through resonance.

-

H-2: This proton is ortho to the strongly electron-withdrawing acyl chloride group and meta to the trifluoromethyl group. It is expected to be the most downfield signal.

-

H-6: Positioned ortho to the acyl chloride and para to the fluorine, this proton will also be significantly downfield.

-

H-5: This proton is ortho to the fluorine atom and meta to the acyl chloride. It will be the most upfield of the three aromatic protons, influenced by the fluorine's +M effect.

The multiplicity of each signal is determined by spin-spin coupling to neighboring protons and fluorine atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | d (doublet) | ³J(H2-F4) ≈ 8-10 Hz |

| H-6 | 8.0 - 8.2 | dd (doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 4-6 Hz |

| H-5 | 7.4 - 7.6 | t (triplet-like) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F4) ≈ 8-9 Hz |

Note: The signal for H-5 may appear as a triplet due to the similar magnitudes of ³J(H5-H6) and ³J(H5-F4).

Caption: Primary J-coupling network for FTBC protons and fluorine atoms.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display eight signals, corresponding to the six unique aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The strong electron-withdrawing effects of the substituents and C-F coupling will be the defining features.

-

Carbonyl Carbon (C=O): Will appear significantly downfield, typical for acyl chlorides.

-

Fluorine- and Trifluoromethyl-bound Carbons (C-4, C-3): These carbons will exhibit large one-bond and two-bond C-F couplings, respectively, resulting in distinct multiplicities. C-4 will be a doublet with a large ¹J(C-F) coupling constant, while C-3 will be a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group.

-

Other Aromatic Carbons: These will show smaller, multi-bond C-F couplings, which are invaluable for definitive assignments. Long-range C-F couplings over six bonds have been observed in similar systems.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O | 165 - 168 | s (singlet) | - |

| C-4 | 162 - 165 | d (doublet) | ¹J(C-F) ≈ 250-260 Hz |

| C-1 | 135 - 138 | d (doublet) | ³J(C-F) ≈ 3-5 Hz |

| C-6 | 132 - 134 | d (doublet) | ³J(C-F) ≈ 8-10 Hz |

| C-2 | 130 - 132 | d (doublet) | ²J(C-F) ≈ 20-25 Hz |

| C-3 | 128 - 131 | qd (quartet of doublets) | ¹J(C-F) of CF₃ ≈ 270-280 Hz, ²J(C-F4) ≈ 20-25 Hz |

| C-5 | 118 - 120 | d (doublet) | ²J(C-F) ≈ 21-23 Hz |

| CF₃ | 120 - 123 | q (quartet) | ¹J(C-F) ≈ 270-280 Hz |

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide chemical shift range.[6][7] For FTBC, two distinct signals are expected.

-

Trifluoromethyl Group (-CF₃): This will appear as a singlet (or a very finely split multiplet due to long-range couplings) in a characteristic region for aromatic CF₃ groups.[4][8]

-

Aromatic Fluorine (-F): This signal's multiplicity will be a result of coupling to the ortho proton (H-5), the meta proton (H-6), and the para proton (H-2). It will likely appear as a complex multiplet.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃)

| Fluorine Group | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-F | -105 to -115 | m (multiplet) | ³J(F-H5) ≈ 8-9 Hz, ⁴J(F-H6) ≈ 4-6 Hz, ³J(F-H2) ≈ 8-10 Hz |

| CF ₃ | -60 to -65 | s (singlet) | - |

Self-Validating Experimental Protocol

This protocol is designed to yield high-quality, reproducible NMR data for FTBC. The use of an internal standard and defined acquisition parameters ensures data integrity.

A. Materials and Instrumentation

-

Analyte: this compound, ≥98% purity.[1]

-

Solvent: Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% v/v Tetramethylsilane (TMS).

-

Apparatus: High-quality 5 mm NMR tube, volumetric flask, micropipettes, analytical balance.

-

Instrumentation: A multinuclear NMR spectrometer with a field strength of at least 400 MHz, equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

B. Sample Preparation

-

Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

-

Using a calibrated micropipette, add 0.7 mL of CDCl₃ (with TMS) to the vial.

-

Gently agitate the vial to ensure complete dissolution. The compound is a liquid at room temperature.[1][3]

-

Transfer the solution to a 5 mm NMR tube.

-

Causality Check: Benzoyl chlorides are moisture-sensitive and can react with protic solvents.[9][10] Using a high-purity, dry deuterated solvent like CDCl₃ is crucial to prevent hydrolysis to the corresponding carboxylic acid, which would present as a confounding signal in the NMR spectra.

C. Instrument Setup & Data Acquisition

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).

-

Acquire spectra in the following order:

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 5 seconds. This longer delay ensures quantitative integration if required.

-

Reference: Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -40 to -140 ppm.

-

Number of Scans: 32.

-

Relaxation Delay (d1): 5 seconds.

-

Reference: Use an external reference of CFCl₃ or reference indirectly using the spectrometer's unified scale.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 180 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Reference: Calibrate the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

-

D. Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Carefully phase correct all spectra manually.

-

Apply a baseline correction algorithm.

-

Integrate the ¹H signals and pick peaks for all spectra, reporting chemical shifts to two decimal places and coupling constants to one.

Conclusion

The NMR analysis of this compound is a powerful method for its unambiguous structural verification. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a rich tapestry of information, where chemical shifts reveal the electronic landscape of the molecule and spin-spin coupling constants map the connectivity of the atoms. By understanding the fundamental principles outlined in this guide and employing the robust experimental protocol provided, researchers can confidently characterize this vital chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

-

Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with - American Chemical Society . [Link]

-

Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed . [Link]

-

This compound - NIST WebBook . [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH . [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Journal of Chemical Information and Modeling - ACS Publications . [Link]

-

Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation | Request PDF - ResearchGate . [Link]

-

Benzoyl chloride | C6H5COCl | CID 7412 - PubChem . [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES . [Link]

-

Fluorine NMR - University of Wisconsin-Madison . [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - MDPI . [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH . [Link]

-

19F NMR Reference Standards - University of California, Santa Barbara . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67515-56-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westmont.edu [westmont.edu]

- 6. biophysics.org [biophysics.org]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

IR spectrum of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

An In-depth Technical Guide to the Infrared Spectrum of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No: 67515-56-4).[1][2][3][4] As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation.[1] This document offers an in-depth interpretation of the principal absorption bands, a validated experimental protocol for acquiring high-quality spectra, and insights into the practical applications of this analytical data for researchers and drug development professionals.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic acyl chloride with the molecular formula C₈H₃ClF₄O.[1][3] It presents as a colorless to light yellow liquid and is recognized for its high reactivity, attributed to the acyl chloride functional group.[1][2] The presence of two distinct fluorine-containing moieties—a fluoro group and a trifluoromethyl (CF₃) group—on the benzene ring imparts unique electronic properties and enhances the compound's utility as a building block in medicinal chemistry and material science.[1] These fluorinated groups are instrumental in modifying the pharmacokinetic and physicochemical properties, such as metabolic stability and lipophilicity, of target molecules.

Given its reactivity, particularly its sensitivity to moisture which leads to hydrolysis back to the corresponding carboxylic acid, IR spectroscopy serves as an indispensable tool for verifying its purity and structural integrity.[5][6]

Theoretical Infrared Spectral Analysis

The infrared spectrum of this compound is complex, but can be systematically interpreted by dissecting the molecule into its constituent functional groups. The vibrational modes of each group give rise to characteristic absorption bands in the IR spectrum.

Key Molecular Features and Expected Vibrational Modes

// Edges mol -> fg_carbonyl [style=invis]; mol -> fg_cf3 [style=invis]; mol -> fg_cf [style=invis]; mol -> fg_aromatic [style=invis];